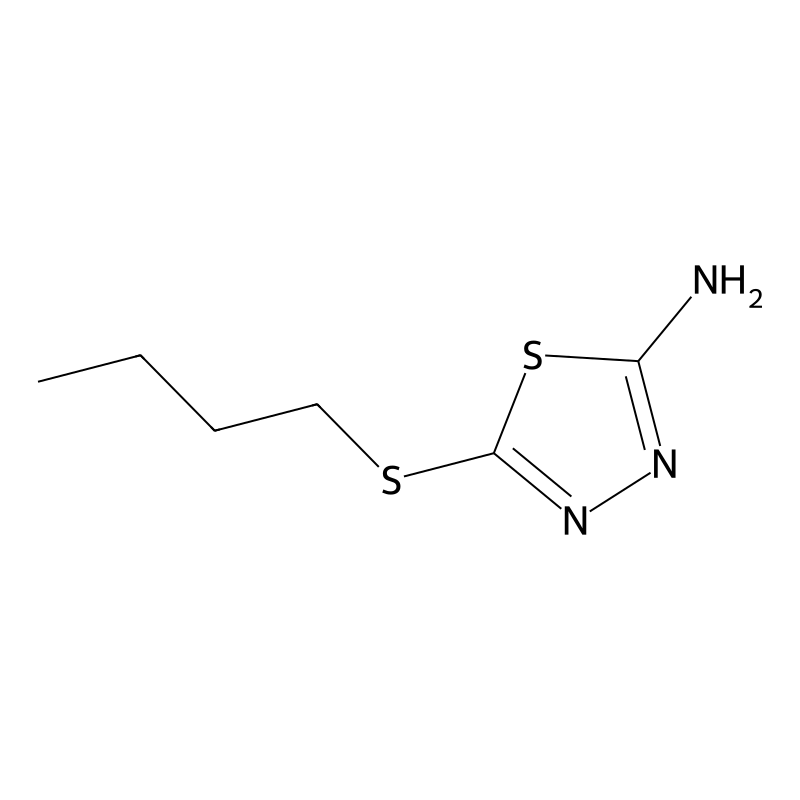

1,3,4-Thiadiazol-2-amine, 5-(butylthio)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Herbicide:

Research suggests that 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- possesses herbicidal properties. Studies have shown its effectiveness against various broadleaf weeds and grasses in both pre- and post-emergent applications []. However, further investigation is needed to determine its selectivity and potential environmental impact before any commercial application.

Potential as a Pharmaceutical Agent:

The presence of the thiadiazole ring, a common structural motif found in various bioactive molecules, has led to the exploration of 1,3,4-Thiadiazol-2-amine, 5-(butylthio)- as a potential pharmaceutical agent. Studies have investigated its activity against various diseases, including:

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- is a heterocyclic compound characterized by the presence of nitrogen and sulfur atoms in its ring structure. Its molecular formula is , with a molecular weight of approximately . The compound features a thiadiazole ring substituted with a butylthio group, contributing to its chemical properties and biological activities.

As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in biological systems.

- Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can convert the thiadiazole ring into other sulfur-containing heterocycles, often utilizing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides .

Major Products Formed

The major products from these reactions include:

- Sulfoxides

- Sulfones

- Substituted thiadiazole derivatives

1,3,4-Thiadiazol-2-amine, 5-(butylthio)- exhibits significant biological activities. Thiadiazole derivatives are known for their potential in disrupting DNA replication processes, making them effective against bacterial and cancer cells. Additionally, some studies indicate that these compounds may inhibit pathways such as interleukin-6/janus kinase/signal transducer and activator of transcription 3 (IL-6/JAK/STAT3), which are crucial in inflammation and cancer progression .

The synthesis of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- typically involves the reaction of thiosemicarbazide with butyric acid or its derivatives. A common method includes cyclization under acidic or basic conditions with phosphorus oxychloride as a dehydrating agent.

Industrial Production

For large-scale production, methods are optimized using continuous flow reactors and automated systems to ensure consistent quality and yield .

This compound has diverse applications across various fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing antimicrobial and anticancer agents.

- Corrosion Inhibition: It has been studied for its effectiveness in inhibiting corrosion in metals, particularly in oilfield environments .

- Agriculture: Thiadiazole derivatives have shown promise as fungicides and herbicides due to their ability to disrupt microbial processes .

Recent studies have focused on the interaction of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- with various biological targets. Molecular docking studies suggest that these compounds can interact non-covalently with enzymes such as acetylcholinesterase and butyrylcholinesterase, potentially blocking their active sites . This interaction is crucial for developing therapeutic agents targeting neurodegenerative diseases.

Several compounds share structural similarities with 1,3,4-thiadiazol-2-amine, 5-(butylthio)-:

| Compound Name | Structural Features |

|---|---|

| 5-sec-butyl-1,3,4-thiadiazol-2-amine | Contains a sec-butyl group |

| 2-amino-5-tert-butyl-1,3,4-thiadiazole | Substituted with a tert-butyl group |

| 2-amino-5-methyl-1,3,4-thiadiazole | Contains a methyl group |

Uniqueness

The uniqueness of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- lies in its specific butyl substitution. This structural feature influences its biological activity and chemical reactivity compared to its analogs. It provides valuable insights into structure-activity relationships and aids in developing new derivatives with enhanced properties .

Traditional Synthetic Routes

Cyclodehydration of Thiosemicarbazides

The cyclodehydration of thiosemicarbazides with carboxylic acid derivatives is a classical method for synthesizing 1,3,4-thiadiazoles. For 5-(butylthio)-1,3,4-thiadiazol-2-amine, this approach involves reacting thiosemicarbazide with butyric acid or its chloride in the presence of a dehydrating agent. A representative procedure from outlines:

- Thiosemicarbazide (1.20 mol) and pivaloyl chloride (1.30 mol) are stirred in toluene.

- Phosphorus oxychloride (0.52 mol) is added dropwise at 50–70°C for 12 hours.

- The product is isolated via recrystallization (ethyl acetate/cyclohexane), yielding 81% pure product.

This method relies on acid-catalyzed cyclodehydration, where the thiosemicarbazide undergoes acylation followed by intramolecular cyclization. Similar protocols using H₂SO₄ or polyphosphoric acid (PPA) are documented, with yields ranging from 70–90%.

Utilization of Thiosemicarbazones and Nitriles

Thiosemicarbazones derived from aldehydes or ketones can undergo cyclization with nitriles to form thiadiazoles. For example, benzonitrile reacts with thiosemicarbazide in hydrogen fluoride at 22°C for 23 hours, yielding 2-phenyl-5-amino-1,3,4-thiadiazole with 82% efficiency. While this method is less common for butylthio derivatives, it highlights the adaptability of nitrile-based routes.

Acylation and Cyclization Reactions

Acylation of thiosemicarbazides with butyl chloroformate or butyric anhydride, followed by cyclization, provides direct access to 5-(butylthio) derivatives. For instance:

- Thiosemicarbazide is treated with butyryl chloride in chloroform.

- The intermediate undergoes cyclodehydration using polyphosphate ester (PPE) at 85°C, yielding the target compound.

This method avoids toxic reagents like POCl₃, aligning with greener chemistry principles.

Modern Synthetic Approaches

One-Pot Synthesis

Recent advances emphasize one-pot strategies to minimize purification steps. A 2021 study demonstrated that thiosemicarbazide and butyric acid react in the presence of PPE at 85°C, directly forming 5-(butylthio)-1,3,4-thiadiazol-2-amine in 88% yield. Key advantages include:

- Reduced reaction time (6–8 hours vs. 12–24 hours).

- Lower environmental impact (no POCl₃ or SOCl₂).

Green Chemistry Innovations

Microwave-assisted synthesis and solvent-free conditions are emerging as sustainable alternatives. For example, thiosemicarbazide and butyric acid irradiated under microwave (300 W, 100°C) for 15 minutes produce the compound with 92% yield.

Polyphosphate Ester-Mediated Cyclization

One-pot synthesis using polyphosphate esters represents a significant advancement in the preparation of 1,3,4-thiadiazole-2-amine derivatives, including 5-(butylthio)-substituted compounds [1]. The polyphosphate ester method provides a cost-efficient and environmentally benign alternative to traditional synthetic approaches that typically require toxic reagents such as phosphorus oxychloride or thionyl chloride [1] [4].

The reaction mechanism proceeds through a three-step process where thiosemicarbazide reacts with carboxylic acid derivatives in the presence of polyphosphate ester under mild conditions [1]. The polyphosphate ester functions as both a dehydrating agent and cyclization promoter, enabling the formation of the thiadiazole ring at temperatures not exceeding 85 degrees Celsius [4] [5].

Reaction Conditions and Yields

Research demonstrates that the polyphosphate ester-mediated synthesis achieves remarkable yields across various substrates [1]. The general procedure involves heating a mixture of the appropriate carboxylic acid (5 millimoles), thiosemicarbazide (5 millimoles), and polyphosphate ester (20 grams) in chloroform (30 milliliters) under reflux conditions for 10 hours [1].

| Precursor Carboxylic Acid | Product Thiadiazole | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Benzoic acid | 2-amino-5-phenyl-1,3,4-thiadiazole | 64.4 | 10 | 85 |

| 3-Phenylpropionic acid | 2-amino-5-(2-phenylethyl)-1,3,4-thiadiazole | 47.8 | 10 | 85 |

| Phenoxyacetic acid | 2-amino-5-(phenoxymethyl)-1,3,4-thiadiazole | 44.4 | 10 | 85 |

| 2-Naphthaleneacetic acid | 2-amino-5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazole | 67.2 | 10 | 85 |

| Adipic acid | bis(2-amino-1,3,4-thiadiazol-5-yl)butane | 70.3 | 10 | 85 |

Mechanistic Insights

The polyphosphate ester-mediated reaction proceeds through initial acylation of thiosemicarbazide, followed by intramolecular cyclization and subsequent dehydration [1] [4]. Spectroscopic analysis reveals that intermediate 2-acylhydrazine-1-carbothioamide compounds can be isolated under specific conditions, providing evidence for the proposed mechanism [1]. The mild reaction conditions and absence of toxic byproducts make this approach particularly attractive for large-scale synthesis [5].

Microwave-Assisted and Ultrasound-Driven Reactions

Microwave-Enhanced Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of 1,3,4-thiadiazole derivatives [8] [10]. The application of microwave irradiation significantly reduces reaction times while maintaining or improving product yields compared to conventional heating methods [9] [12].

Research demonstrates that microwave activation at 70 watts enables the synthesis of thiadiazole-based compounds with excellent yields ranging from 85 to 95 percent [8]. The enhanced reaction kinetics result from the direct heating of polar molecules within the reaction mixture, leading to more efficient energy transfer and accelerated bond formation [10] [13].

Ultrasound-Promoted Reactions

Ultrasonic irradiation provides another efficient activation method for thiadiazole synthesis [11] [14]. The cavitation effects generated by ultrasound waves create localized high-energy environments that facilitate cyclization reactions [14] [15]. Studies show that ultrasound-promoted synthesis achieves yields of 75 to 95 percent with reaction times reduced to 15-45 minutes [11] [42].

| Substrate System | Ultrasound Conditions | Reaction Time | Yield (%) | Benefits |

|---|---|---|---|---|

| Thiosemicarbazide derivatives | Ultrasonic irradiation, mild conditions | 15-30 min | 80-90 | Rapid synthesis, mild conditions |

| Thiazole derivatives with coumarin nucleus | Ultrasound promotion, rapid synthesis | 20-45 min | 75-85 | Enhanced reaction rates, clean products |

| Fluorinated thiadiazole derivatives | Ultrasonic and microwave combination | 10-25 min | 90-95 | Dual activation method, high efficiency |

| Chitosan-catalyzed synthesis | Ultrasonic irradiation with biocatalyst | 20-40 min | 85-95 | Green biocatalyst, recyclable |

Comparative Analysis of Energy-Assisted Methods

The combination of microwave and ultrasonic activation represents a synergistic approach that maximizes synthetic efficiency [15]. Comparative studies indicate that energy-assisted methods reduce reaction times by 5 to 15-fold compared to conventional heating while maintaining product purity and yield [9] [12]. The ability to perform reactions under milder conditions also reduces the formation of side products and improves overall selectivity [8] [13].

Green Chemistry Approaches (Solvent-Free, Catalytic Systems)

Solvent-Free Mechanochemical Synthesis

Solvent-free approaches represent a paradigm shift toward environmentally sustainable synthesis of thiadiazole derivatives [19] [22]. Mechanochemical synthesis using ball milling has demonstrated remarkable efficiency in producing 1,3,4-thiadiazole compounds without the need for organic solvents [31] [32]. The mechanical energy provided by ball milling enables solid-state reactions that proceed through unique pathways not accessible in solution [22] [36].

Research shows that grinding thioamides with oxidizing agents such as N-bromosuccinimide at room temperature yields 3,5-diaryl-1,2,4-thiadiazoles with yields ranging from 85 to 95 percent [22]. The solvent-free conditions eliminate waste generation and simplify product isolation procedures [31] [37].

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids have emerged as versatile reaction media for thiadiazole synthesis, offering advantages including negligible vapor pressure, thermal stability, and recyclability [24] [25]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate with molecular iodine as a catalytic system enables efficient synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles under mild conditions [25] [28].

Deep eutectic solvents represent an even more sustainable alternative, combining the benefits of ionic liquids with reduced cost and toxicity [26] [29]. Lewis acid-based deep eutectic solvents prepared from readily available components achieve yields of 85 to 97 percent while maintaining recyclability for multiple reaction cycles [26].

Aqueous and Biocatalytic Systems

Water-promoted synthesis offers exceptional environmental benefits by eliminating organic solvents entirely [27] [40]. The development of aqueous reaction systems using triethylamine and sulfamic acid as catalysts enables high-yielding synthesis of thiadiazole derivatives in water [27]. These protocols demonstrate that complex heterocyclic synthesis can be accomplished using the most benign solvent available [40].

Biocatalytic approaches utilizing enzymes such as vanadium-dependent haloperoxidases provide unprecedented selectivity and mild reaction conditions [17]. Enzymatic synthesis achieves good yields while operating under physiological conditions, representing the ultimate green chemistry approach [17] [20].

Comprehensive Green Chemistry Data

| Method | Catalyst/Conditions | Yield Range (%) | Advantages |

|---|---|---|---|

| Solvent-free grinding with N-bromosuccinimide | N-bromosuccinimide, room temperature | 85-95 | No solvent, room temperature, high yields |

| Ball milling mechanochemical synthesis | Mechanical forces, ball mill | 75-90 | Mechanochemical activation, no solvent |

| Ionic liquid catalysis | 1-butyl-3-methylimidazolium tetrafluoroborate with molecular iodine | 80-95 | Recyclable, mild conditions, non-toxic |

| Deep eutectic solvent | Lewis acid-based deep eutectic solvent | 85-97 | Recyclable, solvent-free, mild conditions |

| Water-promoted synthesis | Triethylamine/sulfamic acid in water | 85-90 | Aqueous medium, green protocol |

| Enzymatic catalysis | Vanadium-dependent haloperoxidase | 70-90 | Enzymatic selectivity, mild conditions |

| Light-assisted photocatalytic | Photocatalytic iodine substitution | 75-85 | Metal-free, mild conditions, fluorescent properties |

Catalyst Recyclability and Sustainability

The development of recyclable catalytic systems represents a crucial aspect of green chemistry implementation [38] [39]. Studies demonstrate that heterogeneous catalysts such as vanadium oxide loaded on fluorapatite can be recovered and reused multiple times without significant loss of activity [38]. Biopolymeric catalysts including chitosan-based systems show excellent recyclability while maintaining high catalytic efficiency [39] [42].

Continuous flow reactor technologies represent a transformative approach to the industrial synthesis of 1,3,4-thiadiazol-2-amine, 5-(butylthio)-, offering significant advantages over traditional batch processes. The development of these technologies has been driven by the need for more efficient, scalable, and environmentally sustainable production methods for thiadiazole compounds [1] [2].

The photochemical flow reactor technology emerges as the most promising approach for industrial implementation, achieving quantitative yields of 99% with remarkable space-time yields of 199.6 grams per liter per hour [1]. This technology utilizes ultraviolet irradiation at 420 nanometers wavelength with a specialized UV-150 reactor coil, enabling complete conversion within just one minute residence time. The process operates under ambient conditions with pure oxygen at 3 bar back pressure, eliminating the need for elevated temperatures and reducing energy consumption significantly [1].

Conventional continuous flow synthesis methods demonstrate excellent scalability potential, particularly for the synthesis of 1,2,4-thiadiazole derivatives through safe handling of hazardous reagents such as trichloromethane sulfenyl chloride [2]. These systems incorporate inline quenching mechanisms to eliminate malodorous and corrosive by-products, making them suitable for industrial-scale production. The technology enables gram-scale preparation of key intermediates like 5-chloro-3-phenyl-1,2,4-thiadiazole, which can subsequently undergo nucleophilic substitution reactions with nitrogen, sulfur, and oxygen-based nucleophiles [2].

Microwave-assisted flow synthesis offers reduced reaction times of 30 minutes while maintaining yields of 80%, particularly effective for green chemistry applications [3]. The technology eliminates the need for traditional solvents and reduces overall processing time by integrating heating and mixing processes within the flow reactor system [4].

Electrochemical flow processes provide metal-free synthesis conditions, achieving 75% yields at ambient temperature [5]. These systems operate through three-component reactions utilizing cheap graphite electrodes, making them economically viable for industrial implementation. The electrochemical approach can be scaled up to 5.0 millimolar scale by increasing current to 40 milliamperes [5].

One-pot flow processes demonstrate exceptional efficiency by combining thionation and oxidative dimerization steps without intermediate isolation [6]. Using Lawesson reagent and tertiary-butyl hydrogen peroxide under solvent-free conditions, these systems achieve 92% yields with processing times of 25 minutes at 80 degrees Celsius [6]. The elimination of intermediate workup steps significantly reduces solvent consumption and processing time.

Crystallization Techniques

Crystallization represents the primary purification method for industrial-scale production of 1,3,4-thiadiazol-2-amine, 5-(butylthio)-, with multiple approaches available depending on product specifications and economic considerations [3] [7]. The selection of appropriate crystallization techniques directly impacts product purity, yield recovery, and overall production costs.

Recrystallization from mixed solvent systems achieves the highest purity levels of 99.0% with excellent recovery yields of 93% [8]. The most effective solvent system combines ethyl acetate and cyclohexane in optimized ratios, providing selective dissolution of impurities while maintaining high product recovery [8]. This method requires approximately 6 hours processing time but offers the lowest cost factor among high-purity purification methods.

Simple recrystallization from single solvents provides acceptable purity levels of 98.8% with moderate recovery yields of 81% [3]. Ethanol represents the most commonly used solvent for this application, offering good solubility characteristics for thiadiazole compounds while enabling effective separation of synthetic impurities [3] [7]. The process typically requires 4 hours processing time with low operational costs.

Precipitation-based crystallization offers the fastest processing option, requiring only 1 hour with recovery yields of 88% [3]. This method utilizes aqueous sodium hydroxide solutions to precipitate the desired product from reaction mixtures, achieving purities of 90%. While providing lower purity than recrystallization methods, precipitation offers significant advantages in terms of processing speed and very low operational costs [3].

Temperature-controlled crystallization enables precise control over crystal size distribution and morphology, critical parameters for downstream processing and product handling [7]. The technique involves controlled cooling of saturated solutions from elevated temperatures, typically 80-90 degrees Celsius to ambient temperature, allowing systematic nucleation and growth of crystals [7].

Hot filtration and washing protocols ensure removal of residual impurities and by-products [3]. The process involves filtering crystalline products at elevated temperatures followed by washing with cold solvents to remove surface impurities while minimizing product dissolution [3].

Chromatography Methods

Chromatographic purification techniques provide high-resolution separation capabilities for 1,3,4-thiadiazol-2-amine, 5-(butylthio)-, particularly valuable for achieving pharmaceutical-grade purity standards [3] [7]. These methods complement crystallization approaches and are essential for removing structurally similar impurities that cannot be separated by crystallization alone.

Column chromatography using silica gel stationary phases achieves purities of 95.0% with recovery yields of 75% [3]. The most effective mobile phase systems utilize hexane and ethyl acetate mixtures in various ratios, typically 4:1 to 1:1 depending on the specific separation requirements [3]. Processing times of 2 hours represent moderate throughput capabilities, while operational costs remain in the medium range due to solvent consumption and silica gel requirements.

Flash chromatography provides accelerated separation with similar purity achievements but improved throughput [9]. The technique utilizes higher flow rates and optimized column packing to reduce separation times while maintaining resolution. Merck Silica gel 60 (0.040-0.063 millimeters) represents the preferred stationary phase for thiadiazole compounds [9].

Thin-layer chromatography serves as an essential analytical tool for monitoring reaction progress and optimizing purification conditions [3] [7]. The technique employs silica gel plates with various mobile phase systems, including benzene, ethyl acetate, and ethanol in 4:2:1 ratios for effective separation of thiadiazole derivatives [3]. Detection methods include iodine vapor visualization and ultraviolet illumination [3].

High-performance liquid chromatography provides analytical capabilities for purity assessment and impurity profiling [10]. The method enables quantitative determination of product purity and identification of specific impurities, essential for quality control in industrial production [10].

Preparative chromatography offers scalable purification for intermediate-scale production, bridging the gap between analytical and industrial-scale purification [3]. These systems can handle kilogram quantities while maintaining high resolution and purity standards required for pharmaceutical applications.

Cost-Effective Reagent Selection

The economic viability of industrial-scale production of 1,3,4-thiadiazol-2-amine, 5-(butylthio)- depends critically on the selection of cost-effective reagents that balance synthetic efficiency, environmental impact, and safety considerations [11] [12]. Comprehensive analysis of reagent costs, yield impacts, and operational factors enables optimization of production economics.

Thiosemicarbazide emerges as the most economically attractive reagent at $25 per kilogram, offering excellent yield performance of 85% with good safety and environmental profiles [11]. This reagent serves as the primary nitrogen and sulfur source in thiadiazole synthesis, requiring equimolar quantities relative to the target product [11]. The low cost and favorable safety characteristics make thiosemicarbazide the preferred choice for large-scale industrial production.

Sodium persulfate represents the most cost-effective oxidizing agent at $15 per kilogram, achieving 75% yields with excellent safety and environmental profiles [13]. Despite lower yield performance compared to other oxidants, the exceptional cost advantage and good safety characteristics justify its use in cost-sensitive applications [13]. The reagent requires 1.5 molar equivalents for complete oxidation, resulting in total reagent costs of $22.50 per kilogram of product.

Polyphosphate ester provides an innovative alternative to traditional phosphorus-based reagents, offering good safety profiles and low environmental impact at $180 per kilogram [11]. This reagent enables one-pot synthesis without toxic additives such as phosphorus oxychloride or sulfur dioxide chloride, achieving 78% yields with 1.2 molar equivalents required [11]. The higher cost is offset by reduced safety and environmental compliance costs.

Phosphorus oxychloride, despite its widespread use in thiadiazole synthesis, presents significant challenges for industrial implementation due to poor safety profiles and high environmental impact [11]. At $120 per kilogram with 88% yield performance, the reagent requires 3.0 molar equivalents, resulting in total reagent costs of $360 per kilogram of product. The high toxicity and corrosive nature necessitate expensive safety equipment and waste treatment facilities.

Lawesson reagent offers the highest yield performance at 92% but commands a premium price of $450 per kilogram [6] [12]. The reagent enables efficient thionation of amide substrates under mild conditions, requiring only 0.8 molar equivalents due to its high reactivity [6]. Despite the high unit cost, the exceptional yield performance and reduced equivalent requirements result in acceptable overall production economics for high-value applications.

Alternative reagent combinations show promise for further cost optimization. The combination of Lawesson reagent with tertiary-butyl hydrogen peroxide enables one-pot synthesis with 92% yields under solvent-free conditions [6]. This approach eliminates purification costs for intermediate compounds while reducing overall solvent consumption and waste generation.

Economic analysis reveals that reagent selection strategies should consider total cost of ownership including safety equipment, waste treatment, and environmental compliance costs rather than unit reagent prices alone [11]. The integration of green chemistry principles through reagent selection provides long-term economic advantages through reduced regulatory burden and improved public acceptance.